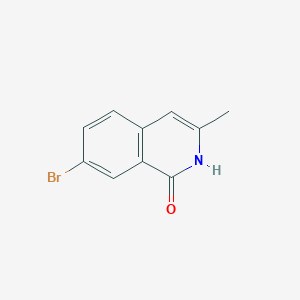

1(2H)-Isoquinolinone, 7-bromo-3-methyl-

Description

Contextualization within the Isoquinoline (B145761) Class of Organic Compounds

Isoquinoline is a heterocyclic aromatic organic compound with the molecular formula C₉H₇N. numberanalytics.com It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, making it a structural isomer of quinoline (B57606). numberanalytics.comatamanchemicals.comfiveable.me This structural motif is the backbone of many naturally occurring alkaloids, such as papaverine (B1678415) and morphine, where the isoquinoline ring is derived from the aromatic amino acid tyrosine. atamanchemicals.comfoodb.ca

As an analogue of pyridine, isoquinoline is a weak base. foodb.ca It is typically a colorless hygroscopic liquid or solid with a penetrating odor, soluble in many organic solvents and dilute acids. atamanchemicals.comfoodb.caslideshare.net The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural feature in a variety of biologically active compounds. nih.govnih.govrsc.org

| Property | Value |

| Chemical Formula | C₉H₇N |

| Molecular Weight | 129.16 g/mol |

| Boiling Point | 243.2 °C |

| Melting Point | 26.47 °C |

| LogP | 2.08 |

| pKa (Strongest Basic) | 5.26 |

This data represents the parent compound, Isoquinoline. atamanchemicals.comfoodb.ca

Significance of the Isoquinolinone Core in Chemical Research

The isoquinolinone core, specifically the 1(2H)-isoquinolinone structure, is a lactam derivative of isoquinoline. This core is of significant interest to synthetic organic and medicinal chemists. nih.gov The presence of the carbonyl group and the adjacent N-H group provides sites for further chemical modification, allowing for the creation of diverse molecular libraries.

Isoquinolinone derivatives have been investigated for a wide range of pharmacological activities. nih.gov Research has demonstrated their potential in developing agents with anticancer, antimicrobial, anti-inflammatory, and antidepressant properties. nih.govresearchgate.net The structural versatility of the isoquinolinone scaffold allows it to be tailored to interact with various biological targets, making it a valuable template in drug discovery and development. nih.govnbinno.com The synthesis of isoquinolinone skeletons remains an active area of research, with numerous methods being developed to construct these valuable frameworks efficiently. nih.govccspublishing.org.cn

Research Landscape of Bromo-Substituted and Methyl-Substituted Isoquinolinones

The introduction of substituents like bromine atoms and methyl groups onto the isoquinolinone core significantly influences the molecule's chemical and physical properties. These modifications can affect factors such as reactivity, solubility, and biological activity.

Bromo-Substituted Isoquinolinones: The introduction of a bromine atom, a halogen, into the isoquinolinone structure is a common strategy in medicinal chemistry. Bromination can alter the electronic properties of the aromatic system and provide a reactive handle for further synthetic transformations, such as cross-coupling reactions. researchgate.net For example, studies have shown the synthesis of 4-bromo-3-substituted isoquinolin-1(2H)-ones using N-bromosuccinimide. researchgate.netresearchgate.net The bromine atom in these structures can then be used to introduce a variety of other functional groups, highlighting its utility in creating diverse chemical entities. researchgate.net The position of the bromine atom is crucial; in the case of the target molecule, it is at the 7-position on the benzene ring portion of the scaffold.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | C₉H₈BrNO | 226.07 |

| 7-Bromo-1(2H)-isoquinolone | C₉H₆BrNO | 224.06 |

| 4-Bromo-3-phenylisoquinolin-1(2H)-one | C₁₅H₁₀BrNO | 312.15 |

Data for structurally related bromo-isoquinolinone compounds. researchgate.netnih.govrdchemicals.com

Methyl-Substituted Isoquinolinones: The methyl group is a small, lipophilic substituent that can influence a molecule's interaction with biological targets. Its introduction can affect the compound's metabolic stability and binding affinity. Research into methyl-substituted quinolinones (isomers of isoquinolinones) has explored their synthesis and reactivity. mdpi.commdpi.org For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been described as a precursor for various 4-substituted derivatives. mdpi.com In the context of 1(2H)-Isoquinolinone, 7-bromo-3-methyl-, the methyl group is located at the 3-position on the pyridine ring portion, which can influence the reactivity of the adjacent double bond and the nearby nitrogen atom.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-methyl-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-7-2-3-8(11)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKPMOGOOWYGPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)Br)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1595959-15-1 | |

| Record name | 7-bromo-3-methyl-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2h Isoquinolinone, 7 Bromo 3 Methyl

Precursor Synthesis and Bromination Strategies

A primary strategic decision in synthesizing 7-bromo-3-methyl-1(2H)-isoquinolinone involves the timing of the bromination step. The bromine atom can be introduced either onto a pre-existing isoquinoline (B145761) or isoquinolinone core or by using a brominated starting material prior to the ring-forming cyclization reactions.

Bromination of Isoquinoline Derivatives in 1(2H)-Isoquinolinone, 7-bromo-3-methyl- Synthesis

Direct electrophilic bromination of the isoquinoline ring system is a common method for introducing bromine. The position of substitution on the benzene (B151609) ring (C5, C6, C7, or C8) is highly dependent on the reaction conditions, including the choice of brominating agent and the nature of the solvent or acid medium. For the isoquinoline core, substitution typically occurs at the C5 and C8 positions. However, regioselectivity can be manipulated.

For instance, the bromination of isoquinoline in strong acids can direct the position of the incoming electrophile. Studies have shown that treating isoquinoline with N-Bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) can yield 5-bromoisoquinoline (B27571) regioselectively. thieme-connect.comresearchgate.net Achieving substitution at the C7 position often requires specific directing groups or multi-step pathways.

One viable pathway to the target compound could involve the synthesis of 3-methyl-1(2H)-isoquinolinone followed by a controlled bromination. The electronic nature of the isoquinolinone core, with its electron-donating nitrogen and electron-withdrawing carbonyl group, will influence the regiochemical outcome of the bromination.

Another powerful strategy involves the halogenation of activated isoquinoline complexes. The reaction of an isoquinoline-aluminum chloride complex with bromine, for example, has been shown to produce 5-bromoisoquinoline, followed by 5,8-dibromoisoquinoline. Careful control of stoichiometry and conditions is paramount to achieve selective monobromination at the desired position.

Table 1: Selected Bromination Conditions for the Isoquinoline Ring System

| Brominating Agent | Acid/Catalyst | Primary Product(s) | Reference |

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | 5-Bromoisoquinoline | thieme-connect.comresearchgate.net |

| Bromine (Br₂) | Aluminum Chloride (AlCl₃) | 5-Bromoisoquinoline, 5,8-Dibromoisoquinoline | researchgate.net |

| N,N'-dibromoisocyanuric acid (DBI) | Trifluoromethanesulfonic acid (CF₃SO₃H) | 5-Bromoisoquinoline | thieme-connect.comresearchgate.net |

Cyclization and Ring Formation Approaches

The construction of the bicyclic isoquinolinone core is the cornerstone of the synthesis. Several classical and modified cyclization reactions can be adapted to produce the 7-bromo-3-methyl substituted scaffold, often by starting with appropriately substituted benzene derivatives.

Application of Modified Pomeranz-Fritsch Procedures in Isoquinoline Synthesis

The Pomeranz-Fritsch reaction is a fundamental method for synthesizing the isoquinoline core via the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgchemistry-reaction.comwikipedia.org The process begins with the condensation of an aromatic aldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes ring closure in the presence of a strong acid like sulfuric acid. wikipedia.orgthermofisher.com

To synthesize the precursor for 1(2H)-Isoquinolinone, 7-bromo-3-methyl-, one could theoretically start with 3-bromobenzaldehyde. Subsequent reaction with an appropriate aminoacetal would form the necessary precursor for cyclization, establishing the 7-bromo substitution pattern early in the sequence.

Several modifications of this reaction have been developed to improve yields and expand its scope:

Schlittler-Müller Modification : This approach utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) semiacetal as starting materials, which can be advantageous for certain substitution patterns. thermofisher.comacs.orgdrugfuture.com

Bobbitt Modification : This variation involves an in-situ hydrogenation of the intermediate imine to an aminoacetal, followed by acid-catalyzed cyclization. thermofisher.comacs.orgwikipedia.org This procedure is particularly useful for producing 1,2,3,4-tetrahydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines or isoquinolinones. acs.orgwikipedia.orgresearchgate.net

Base-Catalyzed Rearrangement Methods for Isoquinolinone Scaffolds

While acid-catalyzed cyclizations are common, base-catalyzed rearrangements also offer pathways to isoquinolinone scaffolds. One such approach involves the addition of nitrile anions to o-tolylbenzamide dianions. harvard.edu This method, developed by Poindexter, directly yields 3-substituted isoquinolones after an aqueous workup. harvard.edunih.gov

Another strategy involves the base-induced dimerization and rearrangement of simpler isoquinoline precursors. For example, the treatment of o-tolualdehyde tert-butylimine with a strong base followed by reaction with a nitrile can lead to substituted isoquinolines. harvard.edu The versatility of this reaction allows for the introduction of various substituents at the 3-position. Adapting this method by using a brominated o-tolualdehyde derivative and a suitable nitrile (e.g., acetonitrile (B52724) to introduce the 3-methyl group) could provide a convergent route to the target structure.

Condensation Reactions with Homophthalic Anhydrides for 1(2H)-Isoquinolinone Derivatives

The condensation of homophthalic anhydrides with imines or other nitrogen sources is a direct and effective method for constructing the 1(2H)-isoquinolinone skeleton. nih.gov This reaction, known as the Castagnoli-Cushman reaction, can be performed as a three-component reaction involving a homophthalic anhydride (B1165640), an aldehyde, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate), often catalyzed by a weak acid. researchgate.net

For the synthesis of 1(2H)-Isoquinolinone, 7-bromo-3-methyl-, the key starting material would be 4-bromohomophthalic anhydride. Condensation of this anhydride with acetaldehyde (B116499) and ammonium acetate (B1210297) would, in principle, assemble the desired heterocyclic core with the correct substitution pattern in a single step. The reaction proceeds through the formation of an intermediate imine from the aldehyde and ammonia, which then reacts with the anhydride, followed by cyclization and dehydration.

Table 2: Example of Isoquinolinone Synthesis via Homophthalic Anhydride Condensation

| Homophthalic Anhydride | Aldehyde | Nitrogen Source | Catalyst (Example) | Product Type | Reference |

| Substituted Homophthalic Anhydride | Various Aldehydes | Ammonium Acetate | Aspartic Acid | trans-Isoquinolonic Acids | researchgate.net |

| Homophthalic Anhydride | DNA-Conjugated Imines | (Amine from imine) | N/A | DNA-Conjugated Isoquinolones | nih.govresearchgate.net |

Heteroatom Substitution Strategies in 1(2H)-Isoquinolinone Synthesis

Heteroatom substitution provides a powerful tool for introducing specific functionalities that are otherwise difficult to install directly. The Sandmeyer reaction is a classic and highly effective example, enabling the conversion of an aromatic amino group into a wide range of substituents, including bromine. wikipedia.orgnih.govbyjus.comorganic-chemistry.org

This strategy would begin with the synthesis of 7-amino-3-methyl-1(2H)-isoquinolinone. This precursor could potentially be synthesized from 4-aminohomophthalic anhydride or through other routes that establish the amino group. The 7-aminoisoquinolinone would then be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The subsequent introduction of a copper(I) bromide catalyst promotes the decomposition of the diazonium salt with the loss of nitrogen gas and the installation of a bromine atom at the 7-position. wikipedia.orgnih.gov This method is particularly valuable as the synthesis of amino-substituted heterocycles is often straightforward. chemicalbook.com

This approach offers a robust alternative to direct bromination, where regioselectivity can be challenging to control, by leveraging the well-defined transformation of a pre-installed amino group.

Ring Enlargement Techniques from Phthalimides for Isoquinolinone Formation

The construction of the isoquinolinone core from smaller ring systems, such as phthalimides, represents a conceptually intriguing but less commonly documented approach. Direct ring enlargement of a phthalimide (B116566) to a six-membered isoquinolinone is not a standard named reaction. However, the synthesis can be conceptualized through a multi-step sequence involving the nucleophile-assisted ring-opening of a phthalimide precursor.

For instance, the reaction of N-substituted phthalimides with nucleophiles like hydrazine (B178648) or primary amines leads to the cleavage of one of the amide bonds, yielding an ortho-substituted benzamide (B126). This ring-opened intermediate, possessing two distinct carbonyl functionalities (an amide and a carboxylic acid derivative), could then be subjected to further transformations. A hypothetical pathway could involve the conversion of the newly formed carboxylic acid function into a suitable group that can participate in a subsequent intramolecular cyclization to form the desired six-membered isoquinolinone ring. While direct, one-pot ring enlargement methods are not established, the ring-opening of phthalimides serves as a valid strategy to generate ortho-disubstituted benzene intermediates that are poised for cyclization into various heterocyclic systems.

Functional Group Interconversions and Modifications during Synthesis

Functional group interconversions (FGIs) are crucial for elaborating the isoquinolinone scaffold or for manipulating precursors to facilitate key bond-forming reactions. For a target like 7-bromo-3-methyl-1(2H)-isoquinolinone, several FGIs are of strategic importance.

Two primary types of reduction are relevant in the synthesis and modification of the target molecule: reduction of the lactam carbonyl and reductive dehalogenation of the bromine substituent.

Carbonyl Reduction: The lactam carbonyl group at the C-1 position can be reduced to a methylene (B1212753) group (CH₂) to yield a 1,2,3,4-tetrahydroisoquinoline. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). Alternatively, partial reduction to a 3,4-dihydro-1(2H)-isoquinolinone can be accomplished under specific conditions, for example, through catalytic hydrogenation of the corresponding 1(2H)-isoquinolinone. researchgate.net

Reductive Dehalogenation: The bromine atom at the C-7 position can be removed and replaced with a hydrogen atom. This is a valuable reaction for creating analogue compounds for structure-activity relationship studies. Catalytic hydrogenation is a highly effective method for this transformation. organic-chemistry.org Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, aryl bromides can be selectively reduced. organic-chemistry.org This method is often compatible with other functional groups, allowing for the selective removal of the bromine without affecting the rest of the molecule. organic-chemistry.orgorganic-chemistry.org

While the target compound itself lacks a hydroxyl group, its synthesis may proceed through hydroxylated intermediates, such as 4-hydroxy or 8-hydroxy isoquinolinones, which are accessible through various synthetic routes. rsc.org The esterification of these hydroxyl groups can be a key step for further functionalization or for modifying the properties of the molecule.

The Fischer esterification, involving the reaction of the hydroxylated isoquinolinone with a carboxylic acid under acidic catalysis, is a classic method. nih.gov More modern and milder conditions can also be employed, using acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) or coupling agents used in peptide synthesis. These methods provide high yields and are compatible with a wide range of functional groups. rug.nl

Amidation is a cornerstone of many classical isoquinoline and isoquinolinone syntheses. The Bischler-Napieralski reaction is a prime example, involving the cyclodehydration of a β-arylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). libretexts.org To synthesize the 7-bromo-3-methyl-1(2H)-isoquinolinone scaffold via this route, a suitably substituted N-(phenethyl)acetamide precursor would be required. The subsequent dihydroisoquinoline intermediate can then be oxidized to the final isoquinolinone product. This approach offers a reliable pathway to the core structure, with the substitution pattern being dictated by the starting β-arylethylamine. libretexts.org

The bromine atom at the C-7 position is a versatile handle for introducing a wide array of functional groups. This can be achieved through classical nucleophilic aromatic substitution (SNAr) or, more commonly, through modern metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromide by a nucleophile is challenging on an unactivated benzene ring. For an SNAr reaction to proceed, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgmasterorganicchemistry.com In the absence of such activating groups on the 7-bromo-isoquinolinone core, harsh reaction conditions would be necessary, often leading to low yields and side reactions.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for the functionalization of aryl bromides.

Suzuki-Miyaura Coupling: This reaction couples the 7-bromo-isoquinolinone with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org It is widely used to introduce aryl, heteroaryl, or vinyl groups at the C-7 position. libretexts.org

Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org It is an essential tool for synthesizing aniline (B41778) derivatives from the 7-bromo precursor. nih.gov

Metal-Catalyzed Approaches in Isoquinolinone Synthesis

Modern synthetic chemistry heavily relies on transition metal catalysis to construct complex heterocyclic frameworks efficiently and with high regioselectivity. The synthesis of isoquinolinones has benefited immensely from these developments, particularly through C-H activation and annulation strategies.

Palladium and Rhodium catalysts are at the forefront of these methodologies. These reactions often proceed by the directed activation of a C-H bond on a benzamide or related precursor, followed by cyclization with a coupling partner like an alkyne or an alkene.

For example, Rhodium(III)-catalyzed C-H activation of benzhydroxamic acids followed by coupling with cyclopropenes has been developed to access 4-substituted isoquinolinones. nih.gov Similarly, palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with allenoates provides an effective route to 3,4-dihydroisoquinolin-1(2H)-ones. These methods offer atom economy and provide access to substitution patterns that are difficult to achieve through classical methods.

| Catalyst System | Substrates | Coupling Partner | Product Type | Reference |

| [RhCp*Cl₂]₂ / CsOAc | O-pivaloyl benzhydroxamic acids | 3,3-disubstituted cyclopropenes | 4-substituted isoquinolones | wikipedia.orgnih.gov |

| Rh(III) catalyst | Benzoylhydrazines | Alkynes | Substituted isoquinolones | researchgate.net |

| Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | N-methoxy benzamides | 2,3-allenoic acid esters | 3,4-dihydroisoquinolin-1(2H)-ones | organic-chemistry.org |

| Pd(TFA)₂ / Xantphos | 2-alkynyltrifluoroacetanilides | Methylboronic acid | 4-methylisoquinolines | nih.gov |

These catalytic cycles typically involve an initial C-H metalation directed by a coordinating group on the substrate, insertion of the coupling partner, and a final reductive elimination to release the product and regenerate the catalyst. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yield and selectivity.

Ruthenium-Catalyzed C-H Functionalization for Isoquinolinone Synthesis

A powerful and atom-economical strategy for constructing the isoquinolinone ring system involves the transition-metal-catalyzed C-H activation and annulation of benzamides with alkynes. Ruthenium catalysts have proven particularly effective for this transformation. researchgate.net This methodology allows for the direct formation of the bicyclic core from readily available starting materials.

The general approach involves the reaction of a substituted benzamide with an alkyne in the presence of a ruthenium(II) catalyst, such as [RuCl₂(p-cymene)]₂. researchgate.net The reaction is typically facilitated by a directing group on the benzamide, often an N-methoxy or similar group, which coordinates to the metal center and positions the catalyst for ortho-C–H bond activation. rsc.org Following the C-H metalation, the alkyne inserts into the Ru-C bond. Subsequent intramolecular cyclization and reductive elimination yield the desired isoquinolinone product. rsc.org

For the synthesis of 1(2H)-Isoquinolinone, 7-bromo-3-methyl-, the logical precursors would be a 4-bromo-N-methoxybenzamide and propyne (B1212725). The ruthenium-catalyzed system is known to be tolerant of various functional groups, including halogens on the benzamide ring. researchgate.net The use of unsymmetrical alkynes like propyne generally proceeds with high regioselectivity to afford the 3-methyl-substituted isoquinolinone.

The reaction conditions and scope of this methodology are summarized in the table below, demonstrating its versatility with different substituted starting materials.

| Entry | Benzamide Derivative | Alkyne | Catalyst System | Additive/Base | Yield (%) |

| 1 | 4-Methyl-N-methoxybenzamide | Diphenylacetylene | [RuCl₂(p-cymene)]₂ | K₂CO₃ | 95 |

| 2 | 4-Bromo-N-methoxybenzamide | Diphenylacetylene | [RuCl₂(p-cymene)]₂ | K₂CO₃ | 87 |

| 3 | N-methoxybenzamide | 1-Phenyl-1-propyne | [RuCl₂(p-cymene)]₂ | KOAc | 91 |

| 4 | 4-Fluoro-N-methoxybenzamide | 1-Hexyne | [RuCl₂(p-cymene)]₂ | MesCO₂K | 85 |

| 5 | 3-Methoxy-N-methoxybenzamide | Propyne | [RuCl₂(p-cymene)]₂ | NaOAc | 78 |

Cross-Coupling Reactions for Functionalization of Bromo-Isoquinolinone Systems

The bromine atom at the C-7 position of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- is a key functional handle for introducing molecular diversity through various palladium- or nickel-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of derivatives.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronate ester. wikipedia.org By reacting 7-bromo-3-methyl-1(2H)-isoquinolinone with various aryl, heteroaryl, or alkyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃), a diverse range of 7-substituted isoquinolinones can be prepared. organic-chemistry.org

Sonogashira Coupling: To introduce an alkynyl moiety, the Sonogashira coupling is employed. This reaction couples the bromo-isoquinolinone with a terminal alkyne. wikipedia.org The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.org This method is highly efficient for creating C(sp²)-C(sp) bonds.

Heck Coupling: The Heck reaction allows for the arylation or vinylation of alkenes. wikipedia.org In this context, 7-bromo-3-methyl-1(2H)-isoquinolinone can be coupled with various alkenes (e.g., styrene, acrylates) using a palladium catalyst (e.g., Pd(OAc)₂) and a base to introduce a vinyl or substituted vinyl group at the C-7 position. organic-chemistry.org

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.org This reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst and a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) with a strong base like sodium tert-butoxide. organic-chemistry.org This allows for the synthesis of 7-amino-isoquinolinone derivatives, which are valuable for further functionalization or as bioactive compounds themselves. semanticscholar.org

The following table summarizes the key aspects of these cross-coupling reactions for functionalizing the 7-bromo-isoquinolinone scaffold.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst | Typical Base | Resulting Functional Group |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | C(sp²)-C(sp²/sp³) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Aryl, Alkyl, etc. |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | Alkynyl |

| Heck | Alkene (H₂C=CHR) | C(sp²)-C(sp²) | Pd(OAc)₂, PdCl₂ | Et₃N, KOAc | Alkenyl (Vinyl) |

| Buchwald-Hartwig | Amine (R₂NH) | C(sp²)-N | Pd₂(dba)₃ / Ligand | NaOtBu, K₃PO₄ | Amino |

Chemical Reactivity and Transformation Studies of 1 2h Isoquinolinone, 7 Bromo 3 Methyl

Reactivity Profiles of the Bromine Atom at the 7-Position

The bromine atom attached to the C-7 position of the isoquinolinone ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is primarily exploited in transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Among the most important of these is the Suzuki-Miyaura coupling reaction. wikipedia.orgfishersci.co.uk This reaction utilizes a palladium catalyst to couple the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a base. wikipedia.orglibretexts.org This methodology is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org The 7-bromo-3-methyl-1(2H)-isoquinolinone can thus serve as a versatile building block, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 7-position.

The general reactivity of organohalides in such palladium-catalyzed reactions follows the trend of bond dissociation energy: R-I > R-OTf > R-Br >> R-Cl. wikipedia.org The carbon-bromine bond offers a good balance of reactivity and stability, making the 7-bromo derivative an ideal substrate for these transformations—it is typically more reactive than the corresponding chloride and more stable and accessible than the iodide.

Table 1: Example of a Suzuki-Miyaura Coupling Reaction

| Reactants | Conditions | Product |

|---|---|---|

| 1(2H)-Isoquinolinone, 7-bromo-3-methyl- + Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane), Heat | 7-Aryl-3-methyl-1(2H)-isoquinolinone |

The reactivity of the bromine atom at the 7-position is governed by a combination of electronic and steric effects. Electronically, halogens exert a dual influence on aromatic rings. They are electronegative and pull electron density from the ring through the sigma bond (inductive effect), which deactivates the ring towards electrophilic aromatic substitution. However, they also possess lone pairs of electrons that can be donated into the aromatic π-system (resonance effect). researchgate.net This p-π conjugation enriches the electron density at the ortho and para positions. researchgate.net In the case of 7-bromo-1(2H)-isoquinolinone, this resonance effect is crucial for facilitating the initial oxidative addition step in cross-coupling reactions at the C-7 position.

Reactions Involving the Methyl Group at the 3-Position

The methyl group at the C-3 position is situated adjacent to a double bond and is part of a vinylogous amide system. This positioning can render the methyl protons acidic enough to participate in condensation reactions, provided a sufficiently strong base is used to generate the corresponding enolate or a related reactive intermediate.

A potential reaction pathway for the 3-methyl group is the Aldol-type condensation or, more specifically, a Claisen-Schmidt condensation if reacting with an aldehyde that cannot self-condense. sigmaaldrich.comjackwestin.com In such a reaction, a base would abstract a proton from the methyl group to form a carbanionic intermediate. This nucleophile would then attack the carbonyl carbon of an aldehyde (e.g., benzaldehyde), leading to a β-hydroxy adduct, which could subsequently dehydrate under the reaction conditions to form a stable, conjugated α,β-unsaturated system. towson.edu This would result in a 3-styryl-1(2H)-isoquinolinone derivative.

While the reactivity of 1-methylisoquinoline (B155361) has been demonstrated in various condensation and cycloaddition reactions researchgate.net, specific examples involving the 3-methyl group of 1(2H)-isoquinolinone are less common in the literature. The acidity of the methyl protons is a key determinant and is influenced by the electron-withdrawing nature of the lactam carbonyl group.

Table 2: Hypothetical Claisen-Schmidt Condensation

| Reactants | Conditions | Potential Product |

|---|---|---|

| 1(2H)-Isoquinolinone, 7-bromo-3-methyl- + Benzaldehyde | Base (e.g., NaOH, KOH), Solvent (e.g., Ethanol), Heat | 7-Bromo-3-(2-phenylvinyl)-1(2H)-isoquinolinone |

Thermal Decomposition Pathways and Intermediate Formation

High-temperature thermal decomposition provides insight into the fundamental stability and bond-dissociation energies of a molecule. Studies on the parent isoquinoline (B145761) structure reveal that its thermal decomposition, investigated at temperatures between 1275–1700 K, proceeds through complex pathways. acs.org The primary products are identical to those from its isomer, quinoline (B57606), and include acetylene (B1199291) (C₂H₂), benzonitrile (B105546) (C₆H₅CN), cyanoacetylene (B89716) (HC≡CCN), benzene (B151609) (C₆H₆), and hydrogen cyanide (HCN). acs.org

The proposed mechanism for the decomposition of the isoquinoline core is initiated by the ejection of a hydrogen atom from the pyridine (B92270) ring. acs.org A key step in the process is the isomerization to a 1-indene imine radical intermediate, which then undergoes further fragmentation to yield the observed smaller molecules. acs.org For 1(2H)-Isoquinolinone, 7-bromo-3-methyl-, the decomposition would be expected to be even more complex. The C-Br bond is significantly weaker than the C-H and C-C bonds of the aromatic rings and would likely be the first to cleave at lower temperatures, releasing a bromine radical and initiating radical chain reactions. The lactam and methyl functionalities would also provide additional, distinct decomposition pathways compared to the parent isoquinoline.

While not directly studied for 1(2H)-isoquinolinone, the formation of pyridylcarbene intermediates has been investigated during the thermal decomposition of structurally related nitrogen heterocycles. Research on the thermal decomposition of 7-bromo-3-methyl- acs.orgCurrent time information in Pasuruan, ID.researchgate.nettriazolo[1,5-a]pyridine, a compound featuring the same "7-bromo-3-methyl" substitution pattern on a fused pyridine-based ring, has shown the formation of pyridylcarbene intermediates. Such intermediates are highly reactive species that can undergo various subsequent reactions, including rearrangements and insertions. This suggests that under specific pyrolytic conditions, the isoquinolinone ring could potentially fragment in a manner that leads to analogous carbene or nitrene intermediates, although this remains a speculative pathway without direct experimental evidence for this specific compound.

Oxidation Reactions to Quinoline Derivatives

The transformation of an isoquinolinone skeleton into a quinoline derivative via oxidation is not a commonly reported or mechanistically straightforward process, as it would require a significant skeletal rearrangement involving the cleavage and re-formation of the heterocyclic ring.

The typical oxidation reactions of the isoquinoline ring system lead to different outcomes. Under vigorous oxidative conditions, such as with potassium permanganate, the benzene portion of the ring is cleaved, yielding pyridine-3,4-dicarboxylic acid. Milder oxidation, for instance with peracids, typically results in the formation of the corresponding Isoquinoline N-oxide. Furthermore, some isoquinoline derivatives can be oxidized by enzymes like monoamine oxidases to generate quaternary isoquinolinium cations. nih.gov

Conversely, the oxidation of tetrahydroquinolines to quinolines is a well-established dehydrogenation reaction. rsc.org Similarly, the enzymatic oxidation of isoquinoline can yield 1-isoquinolinone, the parent structure of the title compound. However, the reverse reaction—the conversion of a stable 1(2H)-isoquinolinone back to a rearranged quinoline—is not a favored or documented oxidative pathway.

Reactions with Specific Reagents (e.g., Propargyl Bromide)

Propargyl bromide (3-bromo-1-propyne) is a potent electrophile and alkylating agent, known to react with various nucleophiles. nih.gov In the case of 1(2H)-Isoquinolinone, 7-bromo-3-methyl-, the most nucleophilic site available for alkylation is the nitrogen atom of the lactam ring. The N-H proton is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH), to generate a nucleophilic amide anion. nih.gov

This anion can then readily react with propargyl bromide in a standard S_N2 reaction to form a new N-C bond. researchgate.net This results in the N-alkylation of the isoquinolinone, yielding 2-propargyl-7-bromo-3-methyl-1(2H)-isoquinolinone. The introduction of the propargyl group, which contains a terminal alkyne, is synthetically valuable as it provides a chemical handle for further modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.gov This N-alkylation is a common and predictable reaction for lactams and related N-H containing heterocycles. nih.gov

Table 3: N-Alkylation with Propargyl Bromide

| Reactants | Conditions | Product |

|---|---|---|

| 1(2H)-Isoquinolinone, 7-bromo-3-methyl- + Propargyl Bromide | Base (e.g., NaH), Solvent (e.g., THF, DMF) | 2-(Prop-2-yn-1-yl)-7-bromo-3-methyl-1(2H)-isoquinolinone |

Applications of 1 2h Isoquinolinone, 7 Bromo 3 Methyl in Organic Synthesis

A Versatile Scaffold for Complex Molecules

The 1(2H)-isoquinolinone nucleus is a prevalent motif in numerous biologically active natural products and synthetic compounds. The presence of the bromo and methyl substituents in 1(2H)-Isoquinolinone, 7-bromo-3-methyl- enhances its utility as a versatile building block. The bromine atom serves as a key handle for various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. This strategic functionalization is crucial for the synthesis of complex molecular skeletons.

For instance, the bromine atom at the C-7 position is amenable to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions allow for the elaboration of the isoquinolinone core, leading to the construction of intricate polycyclic systems and highly substituted derivatives. The methyl group at the C-3 position can also be functionalized, for example, through oxidation or condensation reactions, further expanding the synthetic possibilities.

A Gateway to Novel Derivatives and Analogues

The reactivity of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- makes it an ideal starting material for the synthesis of a wide array of novel derivatives and analogues. Through targeted chemical modifications, its core structure can be tailored to interact with specific biological targets or to impart desired physicochemical properties for various applications.

Derivatization for Pharmaceutical Research and Development

The isoquinolinone scaffold is a recognized "privileged structure" in medicinal chemistry, as it is found in a variety of compounds with diverse pharmacological activities. The ability to readily modify the 1(2H)-Isoquinolinone, 7-bromo-3-methyl- core through reactions at the bromine and methyl positions, as well as on the nitrogen atom of the lactam, provides a powerful platform for the generation of compound libraries for drug discovery.

Research in this area has focused on synthesizing derivatives with potential applications as anticancer agents, anti-inflammatory drugs, and inhibitors of various enzymes. For example, the isoquinolinone core is a key component of poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. By utilizing 1(2H)-Isoquinolinone, 7-bromo-3-methyl- as a starting material, medicinal chemists can systematically explore the structure-activity relationships of novel PARP inhibitors by introducing a variety of substituents at the 7-position.

Below is a table showcasing representative examples of derivatives synthesized from related bromo-isoquinolinone precursors and their potential therapeutic applications:

| Precursor | Reaction Type | Resulting Derivative Class | Potential Therapeutic Application |

| 7-Bromo-isoquinolinone derivative | Suzuki Coupling | 7-Aryl-isoquinolinone | Anticancer, Antiviral |

| 7-Bromo-isoquinolinone derivative | Sonogashira Coupling | 7-Alkynyl-isoquinolinone | Enzyme Inhibition |

| 7-Bromo-isoquinolinone derivative | Buchwald-Hartwig Amination | 7-Amino-isoquinolinone | CNS Disorders |

Crafting Agrochemicals and Functional Materials

Beyond pharmaceuticals, the structural versatility of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- extends to the development of novel agrochemicals and functional materials. The isoquinoline (B145761) nucleus is present in some classes of herbicides and insecticides. By functionalizing the 7-position of the bromo-isoquinolinone core, chemists can explore new derivatives with enhanced pesticidal activity and improved environmental profiles.

In the realm of materials science, the planar and rigid structure of the isoquinolinone core, combined with the potential for extensive conjugation through derivatization at the bromine site, makes it an attractive building block for the synthesis of organic electronic materials. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the molecule through the introduction of various substituents via cross-coupling reactions is a key advantage in this field.

Biological Activity and Structure Activity Relationship Sar Research on 1 2h Isoquinolinone, 7 Bromo 3 Methyl

Mechanistic Investigations of Compound-Biological Target Interactions

While direct mechanistic studies on 1(2H)-Isoquinolinone, 7-bromo-3-methyl- are not extensively documented, research on related isoquinolinone derivatives offers potential insights. For instance, studies on pyrimido-isoquinolin-quinones, a related class of compounds, have utilized three-dimensional quantitative structure-activity relationship (3D-QSAR) models to understand how structural properties influence antibacterial activity. These computational studies reveal that steric and electronic properties, along with hydrogen-bond accepting capabilities, are critical determinants of the compounds' interactions with their biological targets. science.gov Such computational approaches help in predicting how modifications to the isoquinoline (B145761) core, such as the bromo and methyl groups on the target compound, might influence its binding affinity and mechanism of action against bacterial targets. science.gov

In the context of cancer research, certain 3-acyl isoquinolin-1(2H)-one derivatives have been shown to exert their anti-tumor effects by modulating key signaling pathways. One such pathway is the MAPK/ERK pathway, which is crucial for cell proliferation and apoptosis. Inhibition of this pathway by isoquinolinone derivatives has been observed in breast cancer cells, leading to reduced cell viability. nih.gov This suggests that a potential mechanism of action for related compounds could involve interference with critical cell signaling cascades.

Enzyme Inhibition Studies and Metabolic Pathway Relevance

In oncology, derivatives of the structurally related quinazoline (B50416) scaffold have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key enzyme in many cancers. internationalscholarsjournals.com Molecular docking studies have shown that these compounds can bind effectively to the EGFR active site, with halogen substitutions on the ring, such as a bromo group, potentially enhancing this interaction. researchgate.netinternationalscholarsjournals.com Furthermore, certain isoquinolinone derivatives have been found to induce G2 phase arrest and apoptosis in breast cancer cells, which may be linked to the inhibition of cyclin-dependent kinase 1 (CDK1). nih.govresearchgate.net This line of research indicates that the metabolic relevance of isoquinolinone derivatives often pertains to the disruption of pathways essential for the proliferation of cancer cells.

Broad Spectrum Biological Activity Research on Isoquinolinone Derivatives

The isoquinoline and isoquinolinone scaffolds are known for a wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antimalarial effects. researchgate.netnih.gov

Isoquinoline derivatives have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria. mdpi.com Research has identified novel classes of alkynyl isoquinolines with strong bactericidal activity against a variety of pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). internationalscholarsjournals.commdpi.com Structure-activity relationship studies have highlighted that the isoquinoline moiety is vital for this potency. mdpi.com

One study on a novel synthetic tetrahydroisoquinoline derivative, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, evaluated its activity against Pseudomonas aeruginosa. The compound exhibited a minimum inhibitory concentration (MIC90) ranging from 6.0 to 24.0 µg/ml and was found to down-regulate the expression of important virulence factors. researchgate.netnbinno.com Proteomics analysis suggested that the compound may act by inhibiting proteins crucial for bacterial membrane integrity and synthesis of signaling molecules. researchgate.netnbinno.com

Table 1: Antimicrobial Activity of Selected Isoquinoline Derivatives

| Compound Class | Target Organism(s) | Observed Effect |

|---|---|---|

| Alkynyl Isoquinolines | Gram-positive bacteria (inc. MRSA) | Strong bactericidal activity. mdpi.com |

| Tetrahydroisoquinoline derivative | Pseudomonas aeruginosa | Inhibition of growth and down-regulation of virulence factors. researchgate.netnbinno.com |

The antioxidant potential of isoquinoline alkaloids is a recognized aspect of their biological profile, often linked to their ability to scavenge free radicals. nih.gov This activity is considered a contributing factor to their cytotoxic effects against cancer cells. nih.gov While extensive studies focus on natural isoquinoline alkaloids, synthetic derivatives are also being explored.

Research on related heterocyclic systems like quinolines has shown that structural features, such as the position of hydroxyl groups, significantly enhance antioxidant activity. researchgate.net For instance, studies on synthetic quinoline (B57606) derivatives have demonstrated their ability to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS cation radicals. nih.gov Although direct data for 1(2H)-Isoquinolinone, 7-bromo-3-methyl- is lacking, the general principles of structure-activity relationships for antioxidants suggest that the electronic properties conferred by the bromo- and methyl- substituents would influence its radical scavenging potential.

The cytotoxic properties of isoquinolinone derivatives against various cancer cell lines are well-documented. nih.govrsc.org Natural isoquinolinone alkaloids, such as narciclasine (B1677919) and narciprimine, have demonstrated potent anticancer activity. nih.gov Synthetic derivatives have also been a major focus of research.

In one study, a series of 3-acyl isoquinolin-1(2H)-ones were identified as anti-tumor agents, with compound 4f showing potent effects against the MCF-7 breast cancer cell line. nih.gov Another investigation into 3-aminoisoquinolin-1(2H)-one derivatives found that compounds with a thiazolyl substituent were particularly effective at preventing tumor cell growth across a wide range of cell lines. nih.gov Furthermore, newly synthesized isoquinoline quinones, designed as analogs of the natural marine products Mansouramycins, displayed moderate cytotoxicity against MCF-7 (breast), A549 (lung), HCT116 (colon), and HepG2 (liver) cancer cell lines. nih.gov

Table 2: Cytotoxic Activity of Selected Isoquinolinone Derivatives

| Derivative Class | Cell Line(s) | Key Findings |

|---|---|---|

| 3-Acyl isoquinolin-1(2H)-ones | MCF-7, MDA-MB-231 (Breast) | Reduced cell viability. nih.gov |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 panel | Effective prevention of tumor cell growth with good selectivity. nih.gov |

| Isoquinoline quinones | MCF-7, A549, HCT116, HepG2 | Moderate cytotoxicities at micromolar concentrations. nih.gov |

The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine. nih.gov Consequently, the related isoquinoline scaffold has been actively investigated for novel antimalarial agents.

A study focused on the design and synthesis of novel 4-cyano-3-methylisoquinoline (B179422) inhibitors against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This research included compounds with a 7-bromo-3-methylisoquinoline (B1321007) core, which is structurally very similar to 1(2H)-Isoquinolinone, 7-bromo-3-methyl-. Specifically, compounds such as 1-Amino-7-bromo-3-methylisoquinoline-4-carbonitrile and 7-Bromo-1-(butylamino)-3-methylisoquinoline-4-carbonitrile were synthesized and evaluated, indicating the relevance of this particular substitution pattern in the development of antimalarial agents. These findings underscore the potential of the 7-bromo-3-methylisoquinoline framework as a valuable scaffold in the search for new treatments for malaria.

Research into Effects on Neurodegenerative Disorders

The isoquinoline scaffold is a significant structure in medicinal chemistry, with a wide range of derivatives being investigated for various therapeutic applications, including neurodegenerative disorders. mdpi.comnih.gov Some recent reports have suggested the potential role of isoquinoline alkaloids in complex diseases such as Alzheimer's and Parkinson's disease. nih.gov Isoquinoline derivatives have emerged as candidate endogenous neurotoxins that could contribute to nigral cell death in Parkinson's disease. nih.gov This is due to their structural similarity to the dopaminergic toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govresearchgate.net

These compounds can be synthesized in the human brain and are known to cross the blood-brain barrier. nih.gov Certain tetrahydroisoquinoline (TIQ) derivatives, which are structurally related to 1(2H)-Isoquinolinone, 7-bromo-3-methyl-, have been shown to induce parkinsonism in animal models. researchgate.net The neurotoxic effects are thought to be mediated through the inhibition of mitochondrial respiratory chain complexes and the generation of reactive oxygen species, leading to neuronal cell death. nih.govresearchgate.net

Conversely, other isoquinoline derivatives have demonstrated neuroprotective properties. For instance, 1-methyl-TIQ has been found to prevent the behavioral abnormalities induced by MPTP and other TIQ derivatives. researchgate.net This dual role of isoquinoline derivatives highlights the complexity of their effects on the central nervous system and underscores the importance of detailed structure-activity relationship studies.

In the context of Alzheimer's disease, research has focused on the development of isoquinolinone derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of the disease. A series of substituted pyrrolo[2,1-a]isoquinolin-3-one derivatives were designed and synthesized, with some showing potent inhibitory activity against both AChE and BChE. rsc.org

Structure-Activity Relationship (SAR) Studies for Biological Efficacy Enhancement

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of isoquinolinone derivatives. These studies systematically modify the chemical structure of a lead compound to identify the key molecular features responsible for its biological activity and to design new compounds with improved efficacy and selectivity. nih.govnih.gov

The introduction of a bromine atom at the 7-position of the isoquinolinone ring can significantly influence the compound's biological activity. Halogen substitutions, such as bromine, can alter the electronic and lipophilic properties of a molecule, which in turn can affect its binding to biological targets, membrane permeability, and metabolic stability. mdpi.com

In a study of quinazoline derivatives as EGFR kinase inhibitors, the substitution of the C-5 position of a thiophene (B33073) moiety with small lipophilic substituents like chlorine and bromine led to a significant increase in antiproliferative activity. mdpi.com While this study was not on isoquinolinones, it demonstrates the general principle that halogen substitution can enhance biological activity. Another study on 3-bromo isoquinoline derivatives found that they possess noteworthy analgesic and anti-inflammatory activity. researchgate.net

A study on 1-(2'-bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ) found that it had a high affinity for dopamine (B1211576) receptors, with a preference for the D4 subtype. nih.gov This suggests that the bromo-substitution can play a role in modulating the interaction of isoquinoline derivatives with specific G-protein coupled receptors in the central nervous system.

Table 1: Effect of Substituents on Biological Activity of Isoquinoline Derivatives

| Compound | Substituent at Position 7 | Other Substituents | Biological Activity |

| Br-BTHIQ | - | 1-(2'-bromobenzyl), 6,7-dihydroxy, N-methyl | High affinity for D4 dopamine receptors nih.gov |

| Generic 3-bromo isoquinoline | Bromo | Various aryl groups at position 3 | Analgesic and anti-inflammatory researchgate.net |

This table is for illustrative purposes and includes data from related isoquinoline compounds to highlight the potential impact of bromine substitution.

Stereochemistry plays a critical role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological properties. nih.govresearchgate.net The 3-methyl group in 1(2H)-Isoquinolinone, 7-bromo-3-methyl- could potentially be a stereocenter if the carbon at the 3-position is sp3 hybridized, which is not the case in the isoquinolinone ring system where it is part of a double bond. However, in related tetrahydroisoquinoline structures, the carbon at position 3 is a chiral center, and the stereochemistry at this position is crucial for biological activity.

The differential interaction of enantiomers with their biological targets is a well-established principle in pharmacology. nih.gov For instance, the two enantiomers of a chiral drug can have different affinities for their receptors, be metabolized at different rates, and have different effects on other biological systems. researchgate.net

In the synthesis of chiral tetrahydroisoquinoline derivatives, stereoselective methods are employed to obtain the desired enantiomer. researchgate.net The biological evaluation of individual enantiomers is essential to determine which stereoisomer is responsible for the desired therapeutic effect and to avoid the potential side effects of the less active or inactive enantiomer. nih.gov The development of single-enantiomer drugs can lead to improved therapeutic indices and better pharmacokinetic profiles. nih.gov

While 1(2H)-Isoquinolinone, 7-bromo-3-methyl- itself is achiral, the principles of stereochemistry are highly relevant to the broader class of isoquinoline derivatives, particularly those with saturated heterocyclic rings. The spatial arrangement of substituents can profoundly impact their ability to fit into the binding pocket of a receptor or enzyme, thereby influencing their potency and selectivity.

Computational Chemistry Studies of 1 2h Isoquinolinone, 7 Bromo 3 Methyl

Molecular Modeling and Conformational Analysis

Molecular modeling of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- involves the creation of a three-dimensional representation of the molecule to study its possible shapes, or conformations. The isoquinolinone core is largely planar, but the methyl group at the 3-position introduces a degree of flexibility. Conformational analysis aims to identify the most stable arrangement of atoms in space, which corresponds to the lowest energy state of the molecule.

This analysis is typically performed using molecular mechanics or quantum mechanical methods. Molecular mechanics employs classical physics to estimate the potential energy of a molecule as a function of its atomic coordinates. Different conformers are generated by systematically rotating the rotatable bonds, in this case, primarily involving the methyl group. The energy of each conformer is calculated, and the results are plotted on a potential energy surface to identify the global and local minima.

Density Functional Theory (DFT) Calculations for Molecular Structure Elucidation

Density Functional Theory (DFT) is a quantum mechanical method that has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. pmf.unsa.ba DFT calculations can provide a highly detailed picture of the molecular structure of 1(2H)-Isoquinolinone, 7-bromo-3-methyl-, including precise predictions of bond lengths, bond angles, and dihedral angles. These calculations are performed by solving the Schrödinger equation, approximated by functionals that relate the electron density to the energy of the system.

A typical DFT study on this molecule would begin with a geometry optimization. Starting from an initial guess of the molecular structure, the DFT algorithm iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found. The result is the equilibrium geometry of the molecule in the gas phase, which can be compared with experimental data from techniques like X-ray crystallography if available. For instance, in a study on related halogenated dihydroquinolinones, DFT was used to analyze electronic and optical properties with a focus on the structure-property relationship. rsc.org

The following table presents hypothetical, yet representative, optimized geometric parameters for 1(2H)-Isoquinolinone, 7-bromo-3-methyl-, based on typical values for similar structures, as would be obtained from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G*).

| Bond | Length (Å) |

|---|---|

| C=O | 1.23 |

| C-N | 1.38 |

| C-Br | 1.90 |

| C-C (aromatic) | 1.40 |

| C-CH3 | 1.51 |

| Angle | Degree (°) |

|---|---|

| O=C-N | 123.0 |

| C-C-Br | 119.5 |

| C-C-CH3 | 121.0 |

| C-N-C | 118.0 |

Beyond molecular geometry, DFT calculations provide valuable information about the energy and thermodynamic stability of 1(2H)-Isoquinolinone, 7-bromo-3-methyl-. The total electronic energy of the molecule in its ground state is a direct output of the calculation. This value can be used to compare the relative stabilities of different isomers or conformers.

Furthermore, by performing frequency calculations on the optimized geometry, a wealth of thermodynamic data can be obtained. These calculations determine the vibrational modes of the molecule, and from these, it is possible to compute thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy at a given temperature. A theoretical study on quinolin-4-one derivatives, for example, used DFT to determine thermodynamic parameters of reaction. researchgate.net

Key thermodynamic features that can be predicted for 1(2H)-Isoquinolinone, 7-bromo-3-methyl- are summarized in the table below. The values are illustrative and represent the type of data that would be generated from a standard DFT frequency calculation.

| Property | Value |

|---|---|

| Total Electronic Energy (Hartree) | -2850.5 |

| Enthalpy (kcal/mol) | -1788500 |

| Gibbs Free Energy (kcal/mol) | -1788550 |

| Entropy (cal/mol·K) | 100.5 |

Prediction of Reactivity and Reaction Pathways

DFT is also a powerful tool for predicting the chemical reactivity of 1(2H)-Isoquinolinone, 7-bromo-3-methyl-. By analyzing the electronic structure of the molecule, regions that are susceptible to electrophilic or nucleophilic attack can be identified. This is often accomplished through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. pmf.unsa.ba For 1(2H)-Isoquinolinone, 7-bromo-3-methyl-, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for oxidation and reduction, respectively.

Another valuable tool for predicting reactivity is the molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the target molecule, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials in other regions, suggesting sites for nucleophilic attack.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, such as chemical hardness (η), chemical softness (S), and electronegativity (χ). These descriptors provide a quantitative measure of the molecule's stability and reactivity. scirp.org

The following table provides hypothetical values for these reactivity descriptors for 1(2H)-Isoquinolinone, 7-bromo-3-methyl-, as would be derived from a DFT calculation.

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Chemical Hardness (η) | 2.35 |

| Electronegativity (χ) | 4.15 |

By modeling the interaction of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- with other reagents and calculating the energies of transition states, entire reaction pathways can be mapped out. This allows for the prediction of reaction mechanisms and the identification of the most favorable reaction products, providing invaluable guidance for synthetic chemists. For example, DFT has been used to study the mechanism and stereoselectivity of reactions involving α-bromo enals. rsc.org

Q & A

Q. What are the standard protocols for synthesizing 7-bromo-3-methyl-1(2H)-isoquinolinone, and how can purity be validated?

A common approach involves bromination of 3-methyl-1(2H)-isoquinolinone derivatives using hydrobromic acid (HBr) under controlled conditions (e.g., acetonitrile solvent at 0°C) . Purity validation typically employs high-resolution NMR (e.g., H and C NMR) to confirm substitution patterns and absence of byproducts, as demonstrated in analogous isoquinolinone syntheses . Chromatographic methods (HPLC or GC-MS) are recommended for quantifying impurities.

Q. Which spectroscopic techniques are most effective for characterizing 7-bromo-3-methyl-1(2H)-isoquinolinone?

H NMR is critical for identifying the bromine-induced deshielding of aromatic protons, while C NMR resolves methyl and carbonyl group signals . Mass spectrometry (HRMS) confirms molecular weight, and FT-IR can validate carbonyl stretching frequencies (~1650–1700 cm). X-ray crystallography is advised for resolving structural ambiguities, though crystallization may require optimization due to halogenated substituents .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine at position 7 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. However, steric hindrance from the 3-methyl group may reduce reactivity at adjacent positions. Controlled experiments with palladium catalysts (e.g., Pd(PPh)) and varying bases (e.g., KCO) are recommended to optimize yields .

Advanced Research Questions

Q. What methodological frameworks guide the design of pharmacological studies involving 7-bromo-3-methyl-1(2H)-isoquinolinone?

Studies should align with a theoretical framework, such as structure-activity relationship (SAR) models, to link bromine’s electronic effects to bioactivity. Dose-response assays (e.g., IC determination) must control for metabolic stability, with HPLC monitoring degradation products. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target proteins .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

Discrepancies may arise from cell line variability or impurities. Replicate studies using standardized protocols (e.g., MTT assays across multiple cell lines) are essential. Isotopic labeling (e.g., C at the methyl group) can track metabolic pathways, while LC-MS/MS identifies cytotoxic metabolites. Theoretical models should be revisited to contextualize empirical findings .

Q. What strategies optimize crystallization of 7-bromo-3-methyl-1(2H)-isoquinolinone for X-ray analysis?

Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) is effective. Seeding with analogous isoquinolinone crystals or using anti-solvents (e.g., hexane) can induce nucleation. Temperature gradients and controlled humidity reduce polymorph formation .

Q. How do computational methods enhance the study of this compound’s electronic properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals, explaining bromine’s electron-withdrawing effects on reactivity. Molecular dynamics simulations (e.g., GROMACS) model solvation behavior, aiding solvent selection for syntheses .

Methodological Challenges and Solutions

Q. What experimental controls are critical when assessing bioactivity in complex biological matrices?

Include negative controls (vehicle-only) and reference compounds (e.g., known kinase inhibitors). Use isotopic dilution assays (e.g., H-labeled internal standards) to correct for matrix effects in mass spectrometry. Validate target engagement via CRISPR knockouts or siRNA silencing .

Q. How can green chemistry principles be applied to synthesize 7-bromo-3-methyl-1(2H)-isoquinolinone?

Replace HBr with recyclable ionic liquids (e.g., [BMIM]Br) as brominating agents. Microwave-assisted synthesis reduces reaction time and energy consumption. Solvent recovery systems (e.g., membrane distillation) minimize waste .

Q. What statistical approaches address variability in spectroscopic data during structural elucidation?

Multivariate analysis (e.g., PCA) identifies outliers in NMR datasets. Bootstrapping methods improve confidence intervals for coupling constants. Collaborative inter-laboratory studies standardize spectral interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.